An In-depth Technical Guide to the Structure and Stereochemistry of tert-Butyl Aziridine-2-carboxylate
An In-depth Technical Guide to the Structure and Stereochemistry of tert-Butyl Aziridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and reactivity of tert-butyl aziridine-2-carboxylate, a valuable chiral building block in organic synthesis and drug development.
Molecular Structure and Properties
Tert-butyl aziridine-2-carboxylate is a heterocyclic compound featuring a strained three-membered aziridine ring with a tert-butoxycarbonyl group at the 2-position. The presence of a chiral center at the C2 carbon and the conformational rigidity of the aziridine ring are key features that dictate its stereochemistry and reactivity.
Table 1: Physicochemical Properties of tert-Butyl Aziridine-2-carboxylate
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | tert-butyl aziridine-2-carboxylate |
| CAS Number | 82912-42-3 |
| Canonical SMILES | CC(C)(C)OC(=O)C1CN1[1] |
| InChI | InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)5-4-8-5/h5,8H,4H2,1-3H3 |
| InChIKey | MPJDBUSCAUGUHB-UHFFFAOYSA-N |
Table 2: Spectroscopic Data for tert-Butyl aziridine-1-carboxylate (a related isomer)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity |
| ¹H NMR (500 MHz, CDCl₃) | 1.42 | s (9H, C(CH₃)₃) |
| 2.10 | s (4H, CH₂) | |
| ¹³C NMR (125 MHz, CDCl₃) | 25.69 | |
| 27.86 | ||
| 81.08 | ||
| 162.78 |
Data sourced from a study on the anionic polymerization of tert-butyl aziridine-1-carboxylate.[2]
Stereochemistry and Chiral Resolution
The C2 carbon of tert-butyl aziridine-2-carboxylate is a stereocenter, meaning the molecule can exist as a pair of enantiomers: (R)-tert-butyl aziridine-2-carboxylate and (S)-tert-butyl aziridine-2-carboxylate. The stereochemistry of this building block is crucial in asymmetric synthesis, as it dictates the stereochemical outcome of subsequent reactions.
The separation of these enantiomers can be achieved through chiral chromatography. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for resolving racemic mixtures of aziridines. Various types of CSPs, including those based on cyclodextrins, cyclofructans, amylose, cellulose, and macrocyclic glycopeptides, have been successfully employed for the enantiomeric separation of novel aziridines. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation.
Synthesis of tert-Butyl Aziridine-2-carboxylate
The synthesis of tert-butyl aziridine-2-carboxylates can be approached through several strategies, including both racemic and asymmetric methods.
General Synthetic Approach (Racemic)
While a specific, detailed protocol for the parent racemic tert-butyl aziridine-2-carboxylate is not extensively documented, a general approach can be inferred from the synthesis of related aziridine-2-carboxylates. One common method is the Gabriel-Cromwell reaction, which involves the cyclization of α,β-dihalopropionates with an amine.
Caption: General Gabriel-Cromwell synthesis of aziridines.
Asymmetric Synthesis via Reductive Kinetic Resolution
A highly effective method for obtaining enantiomerically enriched tert-butyl aziridine-2-carboxylates is through the copper hydride-catalyzed reductive kinetic resolution of racemic 3-substituted-2H-azirine-2-carboxylates.[3] This method allows for the preparation of N-H aziridines with excellent diastereoselectivity and high enantioselectivity.
The process involves the preferential reduction of one enantiomer of the racemic 2H-azirine, leaving the other enantiomer unreacted and thus enantiomerically enriched. This strategy has been successfully applied to a range of 3-aryl-2H-azirine-2-carboxylates with various ester groups, including tert-butyl.
Table 3: Asymmetric Synthesis of tert-Butyl 3-phenylaziridine-2-carboxylate via Kinetic Resolution
| Entry | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Racemic tert-butyl 3-phenyl-2H-azirine-2-carboxylate | 44-51 | 84-89 |
Data adapted from a study on the reductive kinetic resolution of 2H-azirines.[3]
Experimental Protocols
General Protocol for Asymmetric Synthesis via Reductive Kinetic Resolution
The following is a generalized protocol based on the copper hydride-catalyzed kinetic resolution of 2H-azirines.[3]
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Catalyst Preparation: In a glovebox, a solution of a copper(I) salt (e.g., CuTC) and a chiral phosphine ligand (e.g., (R,R)-Ph-BPE) in a dry, degassed solvent (e.g., THF) is prepared.
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Reaction Setup: To a solution of the racemic tert-butyl 3-aryl-2H-azirine-2-carboxylate in a dry, degassed solvent (e.g., DCM) at a low temperature (e.g., -65 °C) under an inert atmosphere (e.g., Argon), the prepared catalyst solution is added.
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Reduction: A reducing agent, such as pinacolborane (HBPin), is added to the reaction mixture.
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Monitoring and Quenching: The reaction is monitored by a suitable analytical technique (e.g., TLC or NMR). Upon completion, the reaction is quenched.
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Workup and Purification: The reaction mixture is subjected to an appropriate workup procedure, and the desired enantiomerically enriched tert-butyl aziridine-2-carboxylate is purified by column chromatography.
Caption: Workflow for asymmetric synthesis via kinetic resolution.
Reactivity and Synthetic Applications
The high ring strain of the aziridine ring makes tert-butyl aziridine-2-carboxylate a versatile intermediate for the synthesis of a variety of nitrogen-containing compounds. The primary mode of reactivity is nucleophilic ring-opening, which can proceed with high regio- and stereoselectivity.
Nucleophilic Ring-Opening Reactions
The aziridine ring can be opened by a wide range of nucleophiles, including organometallics, hydrides, and heteroatoms. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions. Generally, in N-activated aziridine-2-carboxylates, heteroatom nucleophiles attack the C3 position, leading to the formation of α-amino acid derivatives. Carbon nucleophiles can attack at either C2 or C3, and the regioselectivity can often be controlled.
Caption: Regioselectivity in nucleophilic ring-opening.
Conclusion
Tert-butyl aziridine-2-carboxylate is a valuable and versatile chiral building block with significant applications in organic synthesis and medicinal chemistry. Its stereochemistry can be controlled through asymmetric synthesis, and its reactivity, primarily through nucleophilic ring-opening, allows for the stereoselective introduction of nitrogen-containing functionalities into a wide range of molecules. This guide provides a foundational understanding of its structure, stereochemistry, and synthetic utility for researchers in the field of drug discovery and development.
